molecular formula C10H5ClN2 B2899408 1-Chloroisoquinoline-7-carbonitrile CAS No. 223671-30-5

1-Chloroisoquinoline-7-carbonitrile

Cat. No.: B2899408
CAS No.: 223671-30-5
M. Wt: 188.61
InChI Key: KFJHRPRUORFITO-UHFFFAOYSA-N
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Description

Contextualization within Isoquinoline (B145761) Chemistry

The study of 1-Chloroisoquinoline-7-carbonitrile is best understood within the rich and diverse field of isoquinoline chemistry.

The isoquinoline scaffold is a privileged structure in heterocyclic chemistry, forming the core of numerous natural products, pharmaceuticals, and functional materials. This bicyclic aromatic system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, provides a rigid and versatile framework for the development of bioactive molecules. The presence of the nitrogen atom imparts specific chemical properties, including the ability to form hydrogen bonds and act as a basic center, which are crucial for biological interactions.

The isoquinoline nucleus is a key component in a wide array of approved drugs, demonstrating its therapeutic importance. nih.gov Its derivatives have been shown to possess a broad spectrum of pharmacological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties. This has led to sustained interest in the development of novel synthetic methodologies to access functionalized isoquinoline derivatives.

The introduction of halogen and nitrile substituents onto the isoquinoline scaffold significantly modulates the electronic and steric properties of the molecule, influencing its reactivity and potential biological activity.

Halogenated Isoquinolines: The presence of a chlorine atom, as seen in this compound, can have several important effects. Halogens are known to alter the lipophilicity of a molecule, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, the chloro group can act as a leaving group in nucleophilic substitution reactions, providing a handle for further synthetic transformations to build more complex molecular architectures. Halogenated quinoline (B57606) derivatives have been investigated for their inhibitory potential against various enzymes.

Nitrile-Substituted Isoquinolines: The nitrile group (–C≡N) is a versatile functional group in medicinal chemistry. It is a strong electron-withdrawing group, which can influence the reactivity of the aromatic system. The nitrile nitrogen can act as a hydrogen bond acceptor, enabling specific interactions with biological targets. Moreover, the nitrile group can serve as a bioisostere for other functional groups, such as a carbonyl group or a halogen, allowing for the fine-tuning of a molecule's properties. In drug design, the introduction of a nitrile can also block sites of metabolic degradation, thereby improving the pharmacokinetic profile of a compound.

Overview of Academic Research Trajectories for the Compound

Currently, the academic research trajectory for this compound appears to be primarily that of a chemical building block. Its commercial availability from various chemical suppliers suggests its use as a starting material or intermediate in the synthesis of more complex molecules for research and development, particularly in the fields of medicinal and materials chemistry.

While dedicated studies on its synthesis, reactivity, and biological profile are not readily found, its structure suggests potential applications in areas where substituted isoquinolines are of interest. For example, the chloro- and nitrile-functionalities provide orthogonal handles for derivatization, allowing for the systematic exploration of chemical space around the isoquinoline core. The 1-chloro substituent is particularly reactive towards nucleophilic displacement, a common strategy in the synthesis of isoquinoline-based libraries for drug discovery.

Future research on this compound could involve its use in the synthesis of novel kinase inhibitors, G-protein coupled receptor (GPCR) modulators, or as a scaffold for new materials with interesting photophysical properties. The development of efficient and scalable synthetic routes to this compound would be a key enabler for such investigations.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

PropertyValue
CAS Number 223671-30-5
Molecular Formula C₁₀H₅ClN₂
Molecular Weight 188.61 g/mol
Synonyms 1-Chloro-7-cyanoisoquinoline, 1-Chloro-7-cyano-2-azanaphthalene

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloroisoquinoline-7-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-10-9-5-7(6-12)1-2-8(9)3-4-13-10/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJHRPRUORFITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Studies of 1 Chloroisoquinoline 7 Carbonitrile

Nucleophilic Substitution Reactions at the Chlorine Center

The chlorine atom at the C1 position of the isoquinoline (B145761) ring is susceptible to nucleophilic aromatic substitution. This reactivity is enhanced by the electron-withdrawing nature of the nitrogen atom in the heterocyclic ring, which helps to stabilize the intermediate Meisenheimer complex formed during the reaction.

Amination Reactions

The replacement of the chlorine atom with an amino group is a key transformation. While direct nucleophilic substitution with ammonia (B1221849) or amines can occur, modern cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a more versatile and efficient method. This palladium-catalyzed reaction allows for the formation of C-N bonds with a wide range of primary and secondary amines under relatively mild conditions.

For a typical Buchwald-Hartwig amination, the reaction would involve a palladium catalyst (such as Pd(OAc)₂ or Pd₂(dba)₃), a phosphine (B1218219) ligand (like Xantphos or a biarylphosphine ligand), and a base (commonly NaOt-Bu or Cs₂CO₃) in an inert solvent like toluene (B28343) or dioxane.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Chlorides

Reactant Amine Catalyst Ligand Base Solvent Temperature (°C) Yield (%)
Aryl Chloride Primary Amine Pd(OAc)₂ Xantphos Cs₂CO₃ Toluene 80-110 70-95
Aryl Chloride Secondary Amine Pd₂(dba)₃ RuPhos NaOt-Bu Dioxane 80-110 75-98

Alkoxylation and Thiolation Reactions

Similar to amination, the chlorine atom can be displaced by alkoxides and thiolates to form ethers and thioethers, respectively. Palladium-catalyzed cross-coupling reactions are also effective for these transformations. For instance, the palladium-catalyzed coupling with alcohols (alkoxylation) or thiols (thiolation) provides a general route to the corresponding derivatives. These reactions typically employ a palladium catalyst and a suitable ligand, often in the presence of a base.

Table 2: General Conditions for Palladium-Catalyzed Alkoxylation and Thiolation

Reaction Nucleophile Catalyst Ligand Base Solvent
Alkoxylation Alcohol Pd(OAc)₂ SPhos K₃PO₄ Toluene
Thiolation Thiol Pd₂(dba)₃ Xantphos Cs₂CO₃ Dioxane

Reactions Involving the Nitrile Functionality

The carbonitrile group at the C7 position is a versatile functional group that can undergo a variety of transformations.

Hydrolysis and Amidation of the Carbonitrile Group

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. Partial hydrolysis to the amide can often be achieved under controlled conditions, for example, by using a mixture of an acid like sulfuric acid in a suitable solvent or by employing basic hydrogen peroxide. Complete hydrolysis to the carboxylic acid typically requires more forcing conditions, such as heating with a strong acid or base.

Table 3: Typical Conditions for Nitrile Hydrolysis

Product Reagents Conditions
Amide H₂SO₄ in H₂O/EtOH Mild heating
Amide H₂O₂, NaOH Room temperature to mild heating
Carboxylic Acid aq. HCl or H₂SO₄ Reflux
Carboxylic Acid aq. NaOH or KOH Reflux

Cycloaddition Reactions of the Nitrile

The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as azides or nitrile oxides. These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings. For example, the reaction with an azide (B81097) in the presence of a suitable catalyst can lead to the formation of a tetrazole ring.

Reduction Reactions of the Isoquinoline Core and Substituents

Both the isoquinoline ring system and the nitrile and chloro substituents can be reduced under various conditions. Catalytic hydrogenation is a common method for the reduction of the heterocyclic core. The choice of catalyst (e.g., Palladium, Platinum, Rhodium) and reaction conditions (pressure, temperature, solvent) will determine the extent of reduction.

The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, often with a Raney Nickel or a palladium catalyst.

The chloro group can be removed (hydrodechlorination) via catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source.

Table 4: Common Reduction Methods for Functional Groups in 1-Chloroisoquinoline-7-carbonitrile

Functional Group Reagent/Catalyst Product
Isoquinoline Ring H₂, PtO₂ or Rh/C Tetrahydroisoquinoline
Nitrile LiAlH₄ Primary Amine
Nitrile H₂, Raney Ni Primary Amine
Chloro H₂, Pd/C Dechlorinated product

Electrophilic Aromatic Substitution on the Isoquinoline Ring System

The reactivity of the isoquinoline ring system in electrophilic aromatic substitution (SEAr) is dictated by the electronic properties of its constituent pyridine (B92270) and benzene (B151609) rings. Generally, the benzene ring is significantly more susceptible to electrophilic attack than the pyridine ring, which is deactivated by the electronegative nitrogen atom. shahucollegelatur.org.in For the parent isoquinoline molecule, electrophilic substitution occurs preferentially at the C-5 and C-8 positions of the homocyclic (benzene) ring. shahucollegelatur.org.in This regioselectivity is attributed to the greater stability of the cationic intermediates (arenium ions) formed upon attack at these positions, which allows for charge delocalization without disrupting the aromaticity of the pyridinium (B92312) ring.

In the specific case of this compound, the introduction of two substituents with strong electronic effects profoundly influences the molecule's reactivity towards electrophiles. The chloro group at the C-1 position and the carbonitrile group at the C-7 position both serve as deactivating groups, significantly reducing the electron density of the aromatic system and rendering it less susceptible to electrophilic attack.

The deactivating nature of these substituents can be summarized as follows:

1-Chloro Group: While halogens are ortho-, para-directing due to lone pair donation (mesomeric effect), their strong electron-withdrawing inductive effect deactivates the ring. Its position on the pyridine ring primarily deactivates this part of the molecule.

7-Carbonitrile Group: The cyano (-CN) group is a powerful deactivating group due to its strong inductive and mesomeric electron-withdrawing effects. It is a meta-director.

Considering the positions on the benzene ring (C-5, C-6, and C-8), the C-7 carbonitrile group will direct incoming electrophiles to the positions meta to it, namely C-5 and C-6. However, electrophilic attack at C-6 is generally less favored in isoquinolines. The inherent preference of the isoquinoline nucleus for substitution at C-5 and C-8, combined with the meta-directing effect of the C-7 cyano group, suggests that any potential electrophilic substitution would most likely occur at the C-5 position.

Nonetheless, the cumulative deactivating effect of the nitrogen heteroatom, the C-1 chloro group, and the C-7 carbonitrile group makes electrophilic aromatic substitution on this compound chemically challenging, likely requiring harsh reaction conditions. No specific experimental studies detailing successful electrophilic aromatic substitution reactions on this particular compound have been prominently documented.

Table 1: Analysis of Substituent Effects on Electrophilic Aromatic Substitution for this compound.
Substituent/FeaturePositionElectronic EffectInfluence on ReactivityDirecting Preference
Nitrogen HeteroatomN-2-I, -M (in protonated form)Strongly DeactivatingDeactivates Pyridine Ring
Chloro GroupC-1-I > +MDeactivatingOrtho, Para
Carbonitrile GroupC-7-I, -MStrongly DeactivatingMeta (to C-5, C-6)

Rearrangement Reactions of Isoquinoline Derivatives

Rearrangement reactions constitute a class of organic reactions where the carbon skeleton or functional groups of a molecule are rearranged to form a structural isomer of the original molecule. While a broad spectrum of rearrangement reactions is known in organic chemistry, specific studies involving this compound are not available in the surveyed literature. However, the reactivity of the broader class of isoquinoline derivatives provides insight into potential transformations.

A notable example of rearrangement within this heterocyclic family involves isoquinoline-N-oxides. The rearrangement of N-oxides, particularly in the presence of reagents like acetic anhydride (B1165640) or phosphoryl chloride, is a well-documented transformation for nitrogen-containing heterocycles. For instance, research has shown that the rearrangement of 3-chloroisoquinoline-N-oxide with acetic anhydride predominantly yields 3-chloro-4-acetoxyisoquinoline, along with a minor amount of 3-chloroisocarbostyril. This reaction proceeds through an initial acylation of the N-oxide oxygen, followed by a rearrangement cascade.

This type of reactivity highlights a potential pathway for the derivatization of isoquinolines, although the specific substitution pattern of this compound would undoubtedly influence the feasibility and outcome of such a rearrangement. The strong electron-withdrawing nature of the carbonitrile group could affect the nucleophilicity of the N-oxide oxygen and the stability of any intermediates, potentially altering the reaction course compared to simpler substituted isoquinolines. To date, no experimental data for rearrangement reactions of this compound or its corresponding N-oxide has been reported.

Table 2: Example of a Rearrangement Reaction in a Substituted Isoquinoline System.
SubstrateReagentMajor ProductMinor Product
3-Chloroisoquinoline-N-oxideAcetic Anhydride3-Chloro-4-acetoxyisoquinoline3-Chloroisocarbostyril

Advanced Spectroscopic and Computational Characterization of 1 Chloroisoquinoline 7 Carbonitrile and Its Analogs

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure through the interaction of electromagnetic radiation with matter. Each technique offers unique insights into the atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By measuring the absorption of radiofrequency energy by atomic nuclei in a magnetic field, it provides information on the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 1-Chloroisoquinoline-7-carbonitrile, the aromatic protons on the isoquinoline (B145761) core are expected to appear as distinct signals in the downfield region (typically δ 7.5-9.5 ppm) due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and coupling patterns (doublets, singlets, etc.) would allow for the unambiguous assignment of each proton. For instance, protons adjacent to the electron-withdrawing nitrile and chloro groups would be shifted further downfield. Based on data from similar structures like 4-Chloroisoquinoline-5-carbonitrile, which shows proton signals between δ 7.76 and 9.23 ppm, a similar range can be anticipated for the target molecule. acs.org The five aromatic protons of this compound would exhibit specific splitting patterns based on their coupling with neighboring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, ten distinct signals are expected in the aromatic region (δ 100-160 ppm). The carbon atom of the nitrile group (C≡N) typically appears around δ 115-120 ppm. The carbons directly bonded to the chlorine atom (C1) and the nitrogen atom (C3, C8a) would have their chemical shifts significantly influenced. For example, in the parent 1-chloroisoquinoline (B32320), the carbon signals range from δ 120.8 to 151.5 ppm. rsc.org The presence of the electron-withdrawing nitrile group at position 7 would further influence the shifts of the carbons in the benzene (B151609) portion of the isoquinoline ring.

Table 1: Predicted NMR Data for this compound This table is predictive, based on general principles and data from analogous compounds, as direct experimental data is not publicly available.

Technique Atom Predicted Chemical Shift (δ, ppm) Expected Multiplicity Notes
¹H NMRH-3, H-4~8.0 - 8.6DoubletsProtons on the pyridine (B92270) ring, influenced by the chloro and nitrogen atoms.
H-5, H-6~7.8 - 8.2DoubletsProtons on the benzene ring, influenced by the nitrile group.
H-8~8.8 - 9.2Singlet/DoubletPeriproton, deshielded by the nitrogen lone pair and nitrile group.
¹³C NMRC1~151SingletCarbon bearing the chlorine atom.
C3, C4~120 - 142SingletsCarbons of the pyridine ring.
C4a, C8a~127 - 138SingletsBridgehead carbons.
C5, C6, C7, C8~125 - 135SingletsCarbons of the benzene ring.
C≡N~117SingletNitrile carbon.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. utdallas.edubldpharm.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show several key absorption bands. The most prominent and diagnostic peak would be from the stretching vibration of the nitrile (C≡N) group, which appears as a sharp, medium-intensity band in the 2200–2260 cm⁻¹ region. utdallas.edu The aromatic nature of the isoquinoline ring would give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N ring stretching vibrations in the 1400–1650 cm⁻¹ region. vscht.cz The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

FT-Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. synquestlabs.com The selection rules differ; symmetric vibrations often give strong Raman signals while being weak in the IR spectrum. sigmaaldrich.com For this compound, the symmetric stretching of the aromatic rings and the C≡N triple bond would be expected to produce strong signals in the FT-Raman spectrum. researchgate.net A detailed theoretical analysis on the parent compound, 1-chloroisoquinoline, has been performed to assign vibrational wave numbers, providing a basis for interpreting the spectrum of its derivatives. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique Intensity
Aromatic C-HStretch3000 - 3100IR / RamanMedium-Weak
Nitrile (C≡N)Stretch2200 - 2260IR / RamanMedium-Strong, Sharp
Aromatic Ring (C=C, C=N)Stretch1400 - 1650IR / RamanMedium-Strong
C-ClStretch600 - 800IRMedium-Strong

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. nih.gov

MS and HRMS: In a standard mass spectrum, this compound (C₁₀H₅ClN₂) would show a molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern would be observed, with a prominent M⁺ peak and a smaller M+2 peak at about one-third the intensity. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion (calculated for C₁₀H₅³⁵ClN₂: 188.0141), allowing for the unambiguous confirmation of its elemental formula. acs.orgacs.org

MALDI-TOF MS: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly useful for analyzing non-volatile or thermally fragile molecules, though less common for small molecules like this one unless they are part of a larger assembly. It provides accurate mass measurements with high sensitivity.

Potential fragmentation patterns would involve the loss of a chlorine atom (M-35/37), a hydrogen cyanide molecule (M-27) from the nitrile group, or cleavage of the isoquinoline ring system, providing further structural evidence.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly informative for compounds with conjugated π-systems.

The isoquinoline ring system of this compound is a large, conjugated aromatic system that is expected to absorb strongly in the UV region. The spectrum would likely display multiple absorption bands corresponding to π → π* electronic transitions. cncb.ac.cn The exact position of the absorption maxima (λmax) is influenced by the substituents. Both the chloro and nitrile groups can act as auxochromes, modifying the absorption profile compared to the parent isoquinoline. Theoretical studies on related molecules like 6-aminoquinoline (B144246) and 1-chloroisoquinoline have used TD-DFT to predict absorption maxima, which generally show a bathochromic (red) shift with increasing solvent polarity. nih.gov Similar behavior would be expected for this compound.

X-ray Crystallography and Solid-State Structural Analysis

While spectroscopic methods provide crucial data on connectivity and functional groups, X-ray crystallography offers the definitive, three-dimensional structure of a molecule in the solid state.

To perform X-ray crystallography, a high-quality single crystal of this compound would be required. If obtained, the diffraction pattern of X-rays passing through the crystal would allow for the calculation of electron density maps, revealing the precise position of each atom in the crystal lattice.

This analysis would confirm the planar structure of the bicyclic isoquinoline core. It would also provide precise bond lengths, bond angles, and torsion angles, offering insights into the electronic effects of the chloro and nitrile substituents on the geometry of the aromatic system. Furthermore, the crystal packing analysis would reveal intermolecular interactions such as π–π stacking, which are crucial for understanding the solid-state properties of the material. While no crystal structure for this compound is currently available in public databases, studies on analogous tetrahydroisoquinoline-4-carbonitrile derivatives have successfully used this technique to determine their solid-state conformation and intermolecular hydrogen bonding networks. cncb.ac.cn

Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. scirp.orgmdpi.com This analysis maps properties like normalized contact distance (dnorm), shape index, and curvedness onto the molecular surface, providing insights into the nature and strength of various non-covalent interactions.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts, showing the percentage contribution of each type of interaction to the total surface area. mdpi.comnih.gov This allows for a detailed understanding of how molecules interact with their neighbors in the crystalline state.

Quantum Chemical Calculations and Theoretical Studies

Density Functional Theory (DFT) and ab initio methods are fundamental computational tools for investigating the molecular properties of compounds like this compound. induspublishers.comwhiterose.ac.uk These methods are employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. induspublishers.com Functionals like B3LYP, combined with appropriate basis sets such as 6-311++G(d,p), are commonly used to achieve accurate predictions of molecular structures. researchgate.net

Beyond geometry optimization, these calculations provide a wealth of information about the electronic structure of the molecule. This includes the distribution of electron density, which is key to understanding the molecule's reactivity and intermolecular interactions. The presence of electron-withdrawing groups like the nitrile and chlorine atom, and potentially electron-donating groups in analogs, creates distinct electronic features that can be precisely modeled.

Following geometry optimization, vibrational frequency analysis is typically performed to confirm that the optimized structure represents a true energy minimum (i.e., no imaginary frequencies). whiterose.ac.uk This analysis also provides theoretical vibrational spectra (e.g., infrared and Raman), which can be compared with experimental data to validate the computational model.

Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups within this compound and its analogs. This detailed assignment is crucial for interpreting experimental spectroscopic data and understanding the dynamics of the molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). pku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap generally suggests higher reactivity. induspublishers.com For this compound, FMO analysis can predict its reactivity in various chemical reactions. The introduction of different substituents in its analogs can significantly alter the HOMO and LUMO energy levels, thereby tuning the molecule's electronic properties and reactivity. nih.gov

Non-covalent interactions (NCIs) play a fundamental role in supramolecular chemistry and the stabilization of molecular structures. nciatlas.orgmdpi.comnih.gov NCI analysis, often performed using methods like Reduced Density Gradient (RDG) analysis, allows for the visualization and characterization of these weak interactions, such as van der Waals forces, hydrogen bonds, and halogen bonds. researchgate.net The RDG analysis is based on the electron density and its derivatives, providing a graphical representation of NCI regions in real space. researchgate.net

Natural Bond Orbital (NBO) analysis is another powerful tool that provides detailed insights into charge distribution, intramolecular and intermolecular charge transfer, and the nature of bonding within the molecule. researchgate.net For this compound, NBO analysis can quantify the delocalization of electron density and the strength of various donor-acceptor interactions, further explaining its electronic properties and reactivity.

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), can be used to simulate the effect of different solvents on the molecular properties of this compound. whiterose.ac.uk

These models account for the dielectric properties of the solvent and its interaction with the solute molecule. By performing calculations in the presence of a solvent, it is possible to predict how properties like molecular geometry, electronic structure, and reactivity might change in a solution phase compared to the gas phase. This is crucial for understanding the behavior of the compound in real-world applications where it is often used in solution.

Applications in Chemical Biology and Mechanistic Investigations

Scaffold for Rational Design in Drug Discovery Research

The rigid, planar, and aromatic nature of the isoquinoline (B145761) core serves as an excellent foundation for the rational design of new drugs. Its structure can be systematically modified at various positions to optimize pharmacological activity, selectivity, and pharmacokinetic properties.

The isoquinoline nucleus is a well-established pharmacophore, a molecular feature responsible for a drug's pharmacological activity. This scaffold is present in numerous natural products and synthetic compounds with a broad spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities. researchgate.netrsc.org The therapeutic potential of isoquinoline alkaloids often stems from their ability to interact with biological macromolecules such as proteins and nucleic acids. rsc.org For instance, certain isoquinoline alkaloids with anticancer properties are known to bind to DNA, thereby modulating its stability and interaction with proteins involved in replication and transcription. rsc.org The versatility of the isoquinoline scaffold allows for its use in the design of inhibitors for a wide range of enzymes, highlighting its importance as a privileged structure in medicinal chemistry. researchgate.net

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity and for optimizing lead compounds in drug discovery. For isoquinoline derivatives, SAR studies have revealed that the type and position of substituents on the isoquinoline ring system significantly influence their biological effects.

For example, in a series of N-(2-arylethyl) isoquinoline derivatives developed as antagonists for the human scavenger receptor CD36, SAR analysis indicated that a methoxyl group at the 7-position and a hydroxyl group at the 6- or 8-position were favorable for activity. medchemexpress.com Similarly, in the development of isoquinoline sulfonamides as Rho-kinase inhibitors, the presence of electron-withdrawing groups like chlorine and bromine at the 6th position of the quinoline (B57606) ring led to an increase in bioactivity compared to other positions. mdpi.com Conversely, an electron-donating methyl group at the second position of the quinoline ring showed increased bioactivity. mdpi.com

These studies demonstrate that systematic modifications of the isoquinoline scaffold can lead to compounds with improved potency and selectivity for their intended biological targets.

Mechanistic Probes in Biochemical Pathways

Beyond their direct therapeutic applications, isoquinoline derivatives, including 1-Chloroisoquinoline-7-carbonitrile, serve as valuable molecular probes to investigate the mechanisms of biochemical pathways. Their ability to selectively interact with specific enzymes allows researchers to elucidate the roles of these enzymes in various cellular processes.

The isoquinoline scaffold has been successfully employed to develop inhibitors for a diverse range of enzymes, playing critical roles in various diseases.

DNA Gyrase and Topoisomerase IV: Isoquinoline-based compounds have been investigated as inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication. tandfonline.commdpi.comresearchgate.netmdpi.com Some isoquinoline derivatives have shown potent inhibitory activity against these enzymes. mdpi.comnih.gov For instance, a series of (Z/E)-4-(4-substituted-benzylidene)-2-isoquinoline-1,3(2H,4H)-diones exhibited excellent DNA gyrase inhibition, with compound 5h showing an IC50 value of 0.25 ± 0.015 μM. nih.gov Another study reported an isoquinoline derivative with an N-ethylurea moiety that inhibited E. coli DNA gyrase with an IC50 of 0.03 μM and E. coli topoisomerase IV with an IC50 of 8 μM. mdpi.com

Poly (ADP-ribose) Polymerase (PARP): Isoquinolinone derivatives have been identified as potent inhibitors of PARP, a family of enzymes involved in DNA repair and other cellular processes. nih.govnih.govgoogle.comnih.gov The isoquinolinone derivative PD128763 was shown to be a specific PARP inhibitor, protecting islet cells from death at concentrations 100 times lower than nicotinamide. nih.gov Another compound, 1,5-Isoquinolinediol, is a potent PARP inhibitor with an IC50 of 0.18-0.37 μM. medchemexpress.commedchemexpress.com Furthermore, a 4-(1-methyl-1H-pyrrol-2-ylmethylene)-4H-isoquinolin-1,3-dione derivative (BYK204165) displayed a 100-fold selectivity for PARP-1 over PARP-2. nih.gov

Phosphodiesterase 4B (PDE4B): Novel 1-phenyl-3,4-dihydroisoquinoline (B1582135) amide derivatives have been developed as potential selective inhibitors of PDE4B, an enzyme involved in inflammatory pathways. researchgate.netnih.gov A structure-activity relationship analysis indicated that the attachment of a methoxy (B1213986) group or a halogen atom at the ortho-position of the phenyl ring was beneficial for both inhibitory activity towards PDE4B and selectivity. nih.gov One of the synthesized compounds in a study on quinoline-based derivatives, which share structural similarities with isoquinolines, showed an inhibitory effect on the PDE4B enzyme with an IC50 of 0.94 ± 0.36 μM, comparable to the positive control rolipram (B1679513) (IC50 = 1.04 ± 0.28 μM). nih.gov Another study on 1-phenyl-3,4-dihydroisoquinoline derivatives identified a compound with an IC50 of 0.88 μM against PDE4B. researchgate.net

Dengue Virus (DENV) NS5 MTase: The antiviral properties of isoquinolines have prompted research into their potential as inhibitors of the Dengue virus NS5 protein, which contains a methyltransferase (MTase) domain essential for viral RNA capping and replication. tandfonline.comresearchgate.net In silico docking studies of 1-aminoisoquinoline (B73089) derivatives into the DENV NS5 protein DENV3 MTase revealed promising interactions, with one molecule forming three hydrogen bonds with GLY86, TRP87, and SER56 residues. tandfonline.comresearchgate.net

Lanosterol-14α-demethylase: While there is extensive research on inhibitors of lanosterol (B1674476) 14α-demethylase, a key enzyme in fungal ergosterol (B1671047) and mammalian cholesterol biosynthesis, direct studies linking the this compound or other isoquinoline derivatives to the inhibition of this specific enzyme are not prominently available in the reviewed literature. rsc.orgnih.govnih.gov

Table 1: Inhibitory Activity of Isoquinoline Derivatives against Various Enzymes

Compound Class/Derivative Target Enzyme IC50 Value Reference
(Z/E)-4-(4-substituted-benzylidene)-2-isoquinoline-1,3(2H,4H)-dione (5h) DNA Gyrase 0.25 ± 0.015 μM nih.gov
Isoquinoline with N-ethylurea moiety E. coli DNA gyrase 0.03 μM mdpi.com
Isoquinoline with N-ethylurea moiety E. coli topoisomerase IV 8 μM mdpi.com
1,5-Isoquinolinediol PARP 0.18-0.37 μM medchemexpress.commedchemexpress.com
4-(1-methyl-1H-pyrrol-2-ylmethylene)-4H-isoquinolin-1,3-dione (BYK204165) PARP-1 pIC50 = 7.35 nih.gov
4-(1-methyl-1H-pyrrol-2-ylmethylene)-4H-isoquinolin-1,3-dione (BYK204165) PARP-2 pIC50 = 5.38 nih.gov
1-phenyl-3,4-dihydroisoquinoline derivative PDE4B 0.88 μM researchgate.net
Quaternary isoquinoline alkaloid (Jatrorrhizine) Soluble Epoxide Hydrolase 27.3 ± 0.4 μM mdpi.com
Quaternary isoquinoline alkaloid (Palmatine) Soluble Epoxide Hydrolase 29.6 ± 0.5 μM mdpi.com
Quaternary isoquinoline alkaloid (Berberine) Soluble Epoxide Hydrolase 33.4 ± 0.8 μM mdpi.com

Molecular docking studies have provided valuable insights into the binding interactions between isoquinoline derivatives and their target enzymes. These interactions, which include hydrogen bonding and hydrophobic interactions, are critical for the inhibitory activity of these compounds.

For example, in the case of quaternary isoquinoline alkaloids inhibiting soluble epoxide hydrolase, docking studies revealed specific hydrogen bond interactions. mdpi.com Inhibitor 1 formed hydrogen bonds with Phe497 and His524, while inhibitor 3 formed hydrogen bonds with Lys495 and His524. mdpi.com Similarly, in silico docking of 1-aminoisoquinoline derivatives against the DENV NS5 MTase domain showed hydrogen bond interactions with key amino acid residues like GLY86, TRP87, and SER56. tandfonline.comresearchgate.net The binding of isoquinoline-based inhibitors to the ATP pocket of cyclin-dependent kinase 4 (CDK4) was found to be dependent on the carbonyl group at C-3 and the imino group at the N-10 site. plos.org Furthermore, molecular docking of a potent papaverine (B1678415) derivative against PDE4B revealed potential hydrophobic interactions with key amino acids Phe-215, Ala-178, Pro-180, and Ala-259, as well as aromatic stacking between the isoquinoline ring and Phe-77 and Tyr-114. researchgate.net

In addition to directly inhibiting the active site of enzymes, some isoquinoline derivatives have been shown to act as allosteric modulators. These molecules bind to a site on the enzyme distinct from the active site, known as an allosteric site, and modulate the enzyme's activity.

A notable example is the discovery of a class of isoquinoline sulfonamides that act as allosteric inhibitors of DNA gyrase. medchemexpress.com These compounds bind to a hydrophobic pocket in the GyrA subunit, a mode of action distinct from that of fluoroquinolones. medchemexpress.com This allosteric inhibition is effective even against fluoroquinolone-resistant bacterial strains. medchemexpress.com

Furthermore, a series of 3-(2-pyridinyl)isoquinoline derivatives have been identified as allosteric modulators of the A3 adenosine (B11128) receptor. bohrium.combrieflands.com These compounds were found to slow the dissociation of an agonist radioligand, indicating an allosteric interaction that enhances agonist binding. bohrium.com Probing the structure-activity relationships of these allosteric modulators suggested that the structural requirements for allosteric enhancement might be different from those for competitive antagonism. bohrium.com

Interactions with Biomolecules

The ability of this compound and its derivatives to interact with fundamental biological molecules is a cornerstone of its scientific interest. These interactions are being explored for their potential therapeutic implications.

DNA Binding Studies

Research into the derivatives of the closely related 1-chloroisoquinoline (B32320) scaffold has indicated potential DNA binding capabilities. Molecular docking studies, a computational method for predicting the binding of a small molecule to a receptor, have been employed to understand how these compounds might interact with DNA. Such interactions are of significant interest in oncology research, as they could form the basis of new anticancer therapies. For instance, studies on similar isoquinoline structures have explored their potential to trap DNA within enzyme complexes, thereby preventing the enzyme from carrying out its function, a mechanism reminiscent of some existing antibiotics. whiterose.ac.uk

Modulation of Cellular Pathways (e.g., NF-κB, MAPK/ERK)

NF-κB Pathway: The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a crucial signaling cascade involved in inflammation and immune responses. googleapis.com Derivatives of the isoquinoline scaffold have demonstrated the ability to modulate this pathway. For example, 5-aminoisoquinolin-1-one (5-AIQ), which can be synthesized from 1-chloroisoquinoline, has been shown to cause a down-regulation of NF-κB activity. bath.ac.ukscispace.com This, in turn, leads to a reduction in the expression of various gene products, resulting in anti-inflammatory effects. bath.ac.uk The search for selective inhibitors of NF-κB signaling is an active area of research for developing both anticancer and anti-neurodegenerative drugs. researchgate.net

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) pathway is a chain of proteins that relays signals from the cell surface to the DNA in the nucleus, controlling fundamental cellular processes like proliferation and survival. wikipedia.org This pathway is frequently activated in various cancers, making it a key target for therapeutic intervention. mdpi.com The MAPK/ERK pathway's components were initially discovered in cancer cells, and research is ongoing to develop drugs that can reverse the abnormal signaling in this pathway. wikipedia.org The activation of this pathway is a critical early cellular response in processes like organ regeneration. nih.gov While direct studies on this compound's effect on this pathway are not extensively documented, the broader class of kinase inhibitors, which includes many isoquinoline derivatives, is a major focus of research targeting the MAPK/ERK cascade. nih.gov

In Silico Modeling and Molecular Docking Studies

Computational methods are indispensable tools in modern drug discovery and materials science, allowing for the prediction of molecular interactions and properties before undertaking expensive and time-consuming laboratory experiments.

Ligand-Protein Interaction Prediction and Scoring

Molecular docking is a prominent computational technique used to predict how a ligand (a small molecule) will bind to a protein's active site. induspublishers.com This method is crucial in structure-based drug design for its ability to forecast the binding orientation and affinity with reasonable accuracy. induspublishers.com For isoquinoline derivatives, docking studies have been instrumental in understanding their inhibitory potential against various enzymes. For instance, docking has been used to elucidate the binding modes of isoquinoline-based inhibitors with targets like Checkpoint Kinase 1 (CHK1), revealing key hydrogen-bonding and π-stacking interactions within the active site. scispace.comnih.gov The scoring functions used in these simulations provide a numerical value that estimates the binding affinity, helping to rank potential drug candidates. induspublishers.com

Virtual Screening for Target Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. whiterose.ac.uk This method is particularly valuable in the initial stages of drug discovery projects. whiterose.ac.uk A more advanced approach, termed "Virtual Target Screening (VTS)," involves docking a molecule of interest against a large library of protein structures to discover new biological targets. nih.gov This can be used for drug repositioning, toxicity testing, and identifying potential off-target effects. nih.gov For a compound like this compound, virtual screening could be employed to identify novel protein targets, thereby expanding its potential therapeutic applications.

Applications in Materials Science for Organic Light-Emitting Diodes (OLEDs)

The unique electronic properties of isoquinoline derivatives also make them promising candidates for applications in materials science, particularly in the development of Organic Light-Emitting Diodes (OLEDs). OLEDs are a key technology in modern displays and lighting. aps.org The performance of an OLED is heavily dependent on the organic materials used in its various layers.

Research has shown that metal complexes incorporating isoquinoline-type ligands can be used as emitting materials in OLEDs. koreascience.kr The development of new and efficient materials is crucial, especially for blue OLEDs, which still face challenges in terms of efficiency and lifetime compared to their red and green counterparts. aps.org While direct applications of this compound in OLEDs are not yet widely reported, its core structure is a building block for more complex molecules used in this field. For example, related isoquinoline structures are used in the synthesis of ligands for iridium(III) complexes, which are employed as phosphorescent emitters in OLEDs. acs.org The goal is to create materials that lead to high luminance and efficiency in the final device. koreascience.kr

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-Chloroisoquinoline-7-carbonitrile with high purity?

  • Methodological Answer : Synthesis of halogenated isoquinoline derivatives typically involves cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce substituents. For this compound, chlorination at the 1-position and nitrile introduction at the 7-position require precise control of reaction conditions. Optimize solvents (e.g., dimethyl sulfoxide or tetrahydrofuran), temperature (60–100°C), and catalysts (e.g., palladium-based catalysts) to minimize side reactions and improve yield. Purification via column chromatography or recrystallization is critical to isolate the target compound .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and molecular symmetry. For example, the nitrile group (C≡N) at C7 appears as a distinct signal in 13^13C NMR (~110–120 ppm).
  • IR Spectroscopy : The C≡N stretch is observed at ~2200–2250 cm1^{-1}, while C-Cl vibrations appear at ~550–650 cm1^{-1}.
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ for C10_{10}H5_5ClN2_2: ~193.0 m/z) .

Q. What are common nucleophilic substitution reactions involving this compound?

  • Methodological Answer : The 1-chloro group is highly reactive in nucleophilic aromatic substitution (SNAr). For example:

  • Amination : React with amines (e.g., NH3_3/EtOH, 80°C) to form 1-amino derivatives.
  • Hydrolysis : Under acidic/basic conditions, Cl may be replaced by hydroxyl groups.
  • Cross-Coupling : Use palladium catalysts to couple with boronic acids or organozinc reagents .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in reactions of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations analyze electron density distribution and frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For SNAr at C1, the electron-withdrawing nitrile group at C7 enhances electrophilicity at C1, favoring substitution. Solvent effects (e.g., polarity) can be modeled using COSMO-RS to predict reaction pathways .

Q. What strategies optimize reaction yields in cross-coupling reactions with this compound?

  • Methodological Answer :

  • Catalyst Selection : Use Pd(PPh3_3)4_4 or PdCl2_2(dppf) for Suzuki couplings.
  • Base Optimization : K2_2CO3_3 or Cs2_2CO3_3 in polar aprotic solvents (e.g., DMF) improves coupling efficiency.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining yields >85% .

Q. How does steric hindrance affect substitution reactions at the 1-chloro position?

  • Methodological Answer : Bulky substituents near C1 (e.g., ortho-substituted aryl groups) reduce reaction rates due to steric clashes. Kinetic studies using time-resolved NMR or HPLC can quantify steric effects. For example, introducing a methoxy group at C8 decreases SNAr efficiency by 40% compared to unsubstituted analogs .

Q. What in vitro models assess the biological activity of this compound derivatives?

  • Methodological Answer :

  • Antimicrobial Assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans).
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate cytotoxicity.
  • Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR or CDK2) quantify IC50_{50} values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.